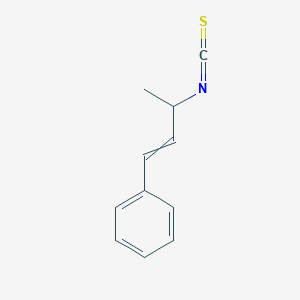
Oxacyclohexadecan-2-one, 4-methyl-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is a chemical compound with the molecular formula C16H30O2. It is a lactone, specifically a cyclic ester, and is known for its unique structural properties. This compound is also referred to as a derivative of cyclopentadecanolide, which is commonly used in various applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclohexadecan-2-one, 4-methyl-, (4S)- typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the intramolecular esterification of 15-hydroxyhexadecanoic acid under acidic conditions. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired lactone.
化学反応の分析
Types of Reactions
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reagents and conditions used.
科学的研究の応用
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other fine chemicals.
作用機序
The mechanism by which Oxacyclohexadecan-2-one, 4-methyl-, (4S)- exerts its effects involves interactions with various molecular targets. The lactone ring can undergo hydrolysis to release the corresponding hydroxy acid, which can then participate in further biochemical pathways. The compound’s stability and reactivity make it a versatile agent in various chemical and biological processes.
類似化合物との比較
Similar Compounds
Cyclopentadecanolide: A structurally similar lactone with a 15-membered ring.
Exaltolide: Another lactone with similar applications in fragrances and flavorings.
Muskalactone: Known for its musk-like odor and used in perfumery.
Uniqueness
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications where other lactones may not be as effective.
特性
CAS番号 |
854916-51-1 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(4S)-4-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-18-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1 |
InChIキー |
CQXDPVRLSFREOB-HNNXBMFYSA-N |
異性体SMILES |
C[C@H]1CCCCCCCCCCCCOC(=O)C1 |
正規SMILES |
CC1CCCCCCCCCCCCOC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
